![molecular formula C15H25F3N2OSi2 B14460076 N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea CAS No. 68090-70-0](/img/structure/B14460076.png)
N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is a compound that features a trifluoromethyl group attached to a phenyl ring, along with trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea typically involves the reaction of N-methyl-3-(trifluoromethyl)aniline with trimethylsilyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields N-Methyl-N’-[3-(trifluoromethyl)phenyl]urea, while oxidation can produce N-Methyl-N’-[3-(trifluoromethyl)phenyl]urea oxide .
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules .
Biology and Medicine
It can be used in the development of new drugs or as a tool for studying biochemical pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism by which N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins . The trimethylsilyl groups provide steric protection and increase the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in structure but with different functional groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
68090-70-0 |
|---|---|
Molecular Formula |
C15H25F3N2OSi2 |
Molecular Weight |
362.54 g/mol |
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C15H25F3N2OSi2/c1-19(22(2,3)4)14(21)20(23(5,6)7)13-10-8-9-12(11-13)15(16,17)18/h8-11H,1-7H3 |
InChI Key |
LSUNFFXUVYCQHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C1=CC=CC(=C1)C(F)(F)F)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


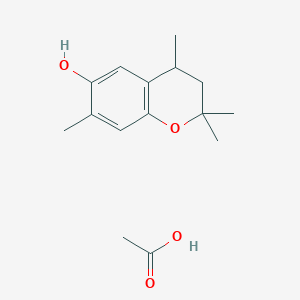
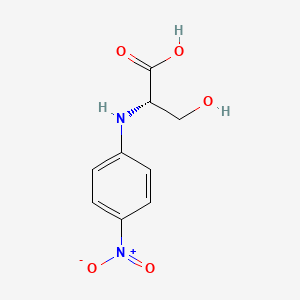
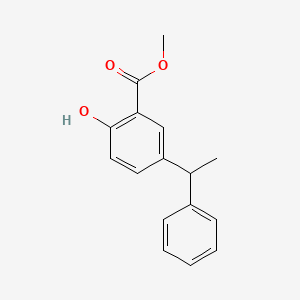

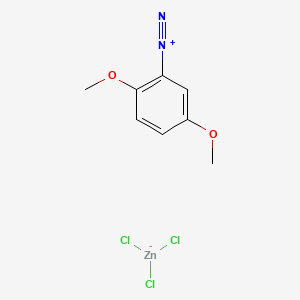

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

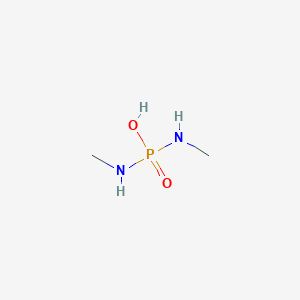

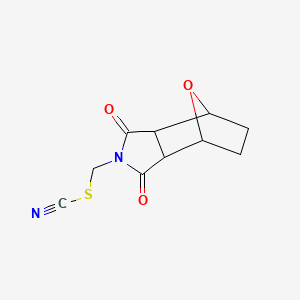
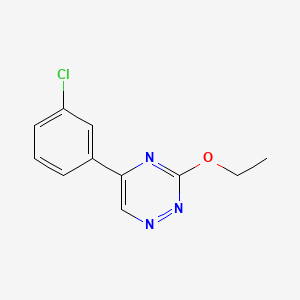
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
